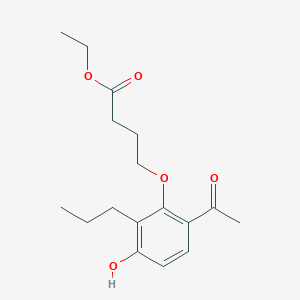

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate

Übersicht

Beschreibung

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. . This compound is characterized by its complex structure, which includes an ester functional group, a phenoxy group, and various substituents that contribute to its unique properties.

Vorbereitungsmethoden

The synthesis of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves several steps. One common synthetic route includes the esterification of 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Research indicates that this compound exhibits significant biological activities. It is being studied for its potential anti-inflammatory and antioxidant properties. These activities suggest that it may play a role in treating conditions associated with oxidative stress and inflammation.

Pharmaceutical Applications

Ongoing research is exploring the therapeutic potential of this compound as a drug candidate for various diseases. Its ability to interact with specific molecular targets may lead to the development of novel therapeutic agents.

Industrial Applications

This compound is utilized in producing specialty chemicals and materials. Its unique properties contribute to advancements in industrial processes, particularly in developing new formulations for agrochemicals and other chemical products.

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of this compound demonstrated its efficacy in reducing inflammation markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Synthesis of Pharmaceutical Compounds

In a recent synthesis project, researchers utilized this compound as a key intermediate to develop a new class of anti-cancer drugs. The modifications made to the compound enhanced its potency against specific cancer cell lines, indicating its versatility in pharmaceutical applications.

Wirkmechanismus

The mechanism of action of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate can be compared with other similar compounds, such as:

Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.

Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.

The uniqueness of this compound lies in its complex structure and diverse functional groups, which contribute to its wide range of applications and potential therapeutic benefits.

Biologische Aktivität

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its ester functional group and a complex phenoxy structure. Its unique configuration allows for various interactions with biological systems, making it a subject of interest in therapeutic research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating various chronic inflammatory diseases.

- Antioxidant Activity : It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may modulate enzyme activities related to inflammatory pathways or bind to receptors that influence cell signaling. Detailed studies are necessary to elucidate these pathways fully.

Data Table: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Study :

A study investigated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. -

Cytotoxicity Assessment :

In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This finding positions it as a candidate for further development in cancer therapy. -

Antioxidant Evaluation :

The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound demonstrated a notable ability to neutralize free radicals, indicating its potential role in preventing oxidative stress-related diseases.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity and bioavailability. Various analogs have been synthesized, showing improved potency against specific biological targets .

Moreover, investigations into the compound's pharmacokinetics are ongoing to understand its absorption, distribution, metabolism, and excretion (ADME) profiles better. These studies are critical for evaluating its viability as a drug candidate.

Eigenschaften

IUPAC Name |

ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-7-14-15(19)10-9-13(12(3)18)17(14)22-11-6-8-16(20)21-5-2/h9-10,19H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFUYKDJCOTBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575963 | |

| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122714-53-8 | |

| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.